

# Initial Safety and Tolerability Profile of Seviteronel: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Seviteronel**

Cat. No.: **B612235**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Seviteronel** (VT-464), an orally bioavailable investigational agent, has demonstrated a manageable safety and tolerability profile in early-phase clinical trials. As a selective inhibitor of CYP17 lyase and a competitive antagonist of the androgen receptor (AR), **seviteronel** represents a dual-mechanism approach to targeting hormone-driven cancers, including prostate and breast cancer.<sup>[1][2]</sup> This technical guide provides a comprehensive summary of the initial safety, tolerability, and pharmacokinetic data from key clinical studies, along with detailed experimental protocols and visual representations of its mechanism and clinical evaluation.

## Dual Mechanism of Action

**Seviteronel**'s therapeutic potential stems from its unique ability to both suppress androgen biosynthesis and directly block androgen receptor signaling. It selectively inhibits CYP17 17,20-lyase, a critical enzyme in the production of androgens, with an approximate 10-fold greater selectivity for lyase over 17 $\alpha$ -hydroxylase.<sup>[3]</sup> This selectivity is significant as it may reduce the mineralocorticoid excess and consequent need for concomitant steroid administration often associated with less selective CYP17 inhibitors.<sup>[3][4]</sup> Concurrently, **seviteronel** acts as a competitive antagonist of both wild-type and certain mutated forms of the androgen receptor, further impeding the signaling pathways that drive tumor growth.<sup>[1][2]</sup>



[Click to download full resolution via product page](#)

**Figure 1:** Dual mechanism of action of **Seviteronel**.

## Clinical Safety and Tolerability

The safety and tolerability of **seviteronel** have been evaluated in Phase 1 and 2 clinical trials involving patients with castration-resistant prostate cancer (CRPC) and advanced breast cancer.[5][6][7] Across these studies, **seviteronel** was generally well-tolerated, with the majority of adverse events (AEs) being Grade 1 or 2 in severity.[6][8]

## Adverse Events in Women with Breast Cancer

In a Phase 1 study involving 19 women with estrogen receptor-positive (ER+) or triple-negative breast cancer (TNBC), once-daily **seviteronel** was found to be generally well-tolerated.[1][8] The most frequently reported AEs, regardless of their relationship to the drug, were tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%).[8][9][10]

Table 1: Treatment-Emergent Adverse Events in Women with Breast Cancer (Phase 1 Study)  
[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

| Adverse Event        | Frequency     | Grade            |
|----------------------|---------------|------------------|
| Tremor               | 42%           | Mostly Grade 1/2 |
| Nausea               | 42%           | Mostly Grade 1/2 |
| Vomiting             | 37%           | Mostly Grade 1/2 |
| Fatigue              | 37%           | Mostly Grade 1/2 |
| Anemia               | Not Specified | Grade 3/4        |
| Delirium             | Not Specified | Grade 3/4        |
| Mental Status Change | Not Specified | Grade 3/4        |
| Confusional State    | Not Specified | Grade 3/4        |

Dose-limiting toxicities (DLTs) were observed at higher doses, leading to the identification of 450 mg once daily as the recommended Phase 2 dose (RP2D).[\[8\]](#)[\[9\]](#)

Table 2: Dose-Limiting Toxicities in Women with Breast Cancer (Phase 1 Study)[\[8\]](#)[\[9\]](#)

| Dose      | DLT Observed                                      |
|-----------|---------------------------------------------------|
| 750 mg QD | Grade 3 confusional state with paranoia           |
| 600 mg QD | Grade 3 mental status change and Grade 3 delirium |
| 450 mg QD | No DLTs observed                                  |

## Adverse Events in Men with Castration-Resistant Prostate Cancer

A Phase 1 study enrolled 21 men with CRPC, the majority of whom had progressed on prior abiraterone acetate or enzalutamide.[\[11\]](#)[\[12\]](#) In this population, once-daily **seviteronel** was

also generally well-tolerated.[11][12] The most common AEs were fatigue (71%), dizziness (52%), blurred vision (38%), and dysgeusia (33%).[11][12] Most of these AEs improved with dose reduction or interruption.[11]

Table 3: Treatment-Emergent Adverse Events in Men with CRPC (Phase 1 Study)[5][12]

| Adverse Event       | Frequency     | Grade            |
|---------------------|---------------|------------------|
| Fatigue             | 71%           | Mostly Grade 1/2 |
| Dizziness           | 52%           | Mostly Grade 1/2 |
| Blurred Vision      | 38%           | Mostly Grade 1/2 |
| Dysgeusia           | 33%           | Mostly Grade 1/2 |
| Syncope             | Not Specified | Grade 3          |
| Hyponatremia        | Not Specified | Grade 3          |
| Atrial Fibrillation | Not Specified | Grade 3          |
| Muscle Weakness     | Not Specified | Grade 3          |

No DLTs were observed up to a dose of 750 mg once daily in this study.[11][12] However, a separate Phase 2 study in men with mCRPC previously treated with enzalutamide was terminated early due to a high magnitude of toxicity, particularly central nervous system-related AEs such as concentration impairment.[7][13] This highlights the importance of patient population and prior treatments in the safety profile of **seviteronel**.

## Experimental Protocols

The initial safety and tolerability profile of **seviteronel** was established through rigorous Phase 1 and 2 clinical trial protocols.

### Phase 1 Study in Women with Breast Cancer (NCT02580448)

- Study Design: This was an open-label, dose-de-escalation Phase 1 study.[1][8][9][10]

- Patient Population: Women with locally advanced or metastatic ER+ or TNBC.[1][8][9][10]
- Dosing Regimen: **Seviteronel** was administered orally once daily in 6-subject cohorts, starting at 750 mg and de-escalating to 600 mg and 450 mg based on the observation of DLTs.[1][8][9][10]
- Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD) of **seviteronel**.[8][9][10]
- Pharmacokinetic Analysis: Blood samples for pharmacokinetic (PK) analysis were collected at multiple time points: pre-dose, and at 0.5, 1, 2, 4, 6, 8, and 24 hours after the first dose. Additional samples were taken on Cycle 1 Day 14, Cycle 2 Day 1, and every subsequent even-numbered cycle.[1] Plasma concentrations of **seviteronel** were analyzed using liquid chromatography-tandem mass spectrometry.[1]

## Phase 1 Study in Men with CRPC (NCT02361086)

- Study Design: This was an open-label, modified 3+3 dose-escalation Phase 1 study.[5][11]
- Patient Population: Men with chemotherapy-naïve CRPC, with or without prior treatment with abiraterone acetate and/or enzalutamide.[5][11]
- Dosing Regimen: **Seviteronel** was administered once daily in escalating cohorts at 600 mg, 750 mg, and 900 mg. An initial cohort also explored 600 mg once daily with a dose titration. [5][11]
- Primary Objectives: To establish the safety, tolerability, and MTD of once-daily **seviteronel**. [5][11]
- Secondary Objectives: To assess pharmacokinetics, prostate-specific antigen (PSA) response, tumor response, and endocrine effects.[5][11]

[Click to download full resolution via product page](#)

**Figure 2:** Generalized workflow for Phase 1 safety and tolerability assessment.

## Pharmacokinetics

Pharmacokinetic analyses from studies involving 243 patients with advanced breast or prostate cancer demonstrated that **seviteronel** exhibits linear pharmacokinetics over a dose range of 50-750 mg, administered either once or twice daily.[14] The pharmacokinetic profile can be described by transit absorption and a bi-phasic first-order elimination.[14] Notably, the prandial state did not have a clinically relevant effect on its pharmacokinetics. While sex and body weight were identified as significant covariates on clearance, they did not necessitate a change in the dosing scheme.[14]

## Conclusion

The initial clinical data on **seviteronel** indicate a manageable safety and tolerability profile, particularly at the recommended Phase 2 dose of 450 mg once daily in women with advanced breast cancer and 600 mg once daily in men with CRPC.[1][11] The most common adverse events are generally low-grade and include fatigue, nausea, tremor, and dizziness.[1][5][8][12] The dual mechanism of action, targeting both androgen synthesis and the androgen receptor, continues to be an area of active investigation for the treatment of hormone-driven malignancies. Further studies are warranted to fully delineate the therapeutic window and efficacy of **seviteronel** in various patient populations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Seviteronel - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]

- 6. Innocrin Presents Data From The Ongoing Phase II Trial Of Seviteronel In Estrogen Receptor-Positive Or Triple-Negative Breast Cancer (CLARITY-01) At The San Antonio Breast Cancer Symposium - BioSpace [biospace.com]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Phase 1 study of seviteronel, a selective CYP17 lyase and androgen rec" by Aditya Bardia, Ayca Gucalp et al. [scholarlycommons.henryford.com]
- 10. phase-1-study-of-seviteronel-a-selective-cyp17-lyase-and-androgen-receptor-inhibitor-in-women-with-estrogen-receptor-positive-or-triple-negative-breast-cancer - Ask this paper | Bohrium [bohrium.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scispace.com [scispace.com]
- 13. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Safety and Tolerability Profile of Seviteronel: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612235#initial-safety-and-tolerability-profile-of-seviteronel\]](https://www.benchchem.com/product/b612235#initial-safety-and-tolerability-profile-of-seviteronel)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)